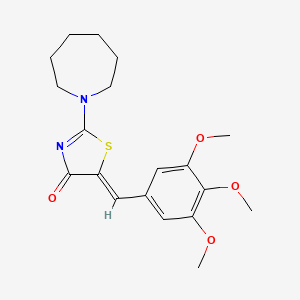
2-(1-azepanyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one
Descripción general
Descripción
2-(1-azepanyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-(1-azepanyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is not fully understood. However, it has been proposed that the compound exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. Additionally, the compound has been found to induce apoptosis in cancer cells, suggesting that it may target specific signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 2-(1-azepanyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one exhibits various biochemical and physiological effects. For example, the compound has been found to inhibit the growth of certain cancer cells, induce apoptosis, and reduce oxidative stress. Additionally, this compound has been found to exhibit antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-azepanyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used for a variety of research purposes. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 2-(1-azepanyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one. One area of interest is the development of new antibiotics based on this compound. Additionally, further research could be conducted to explore the potential use of this compound in the treatment of oxidative stress-related diseases and cancer. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its biological effects.
Aplicaciones Científicas De Investigación
Research has shown that 2-(1-azepanyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one exhibits various biological activities such as antimicrobial, antioxidant, and anticancer properties. It has been found to be effective against a range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to exhibit antioxidant activity, which could be useful in the treatment of oxidative stress-related diseases. Furthermore, studies have shown that this compound has anticancer properties, making it a potential candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-23-14-10-13(11-15(24-2)17(14)25-3)12-16-18(22)20-19(26-16)21-8-6-4-5-7-9-21/h10-12H,4-9H2,1-3H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVAIHPVLHIYLX-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N=C(S2)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N=C(S2)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




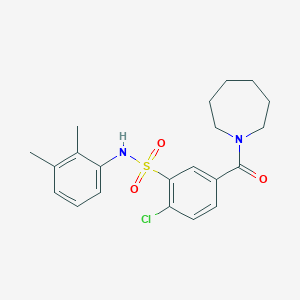
![4-{[(4-methylphenyl)thio]methyl}-N-(3-nitrophenyl)benzamide](/img/structure/B3499362.png)
![4-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3499368.png)
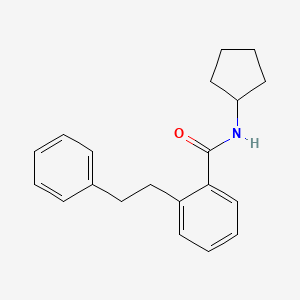
![4-{[(4-fluorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B3499382.png)
![1-(4-chlorophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3499393.png)
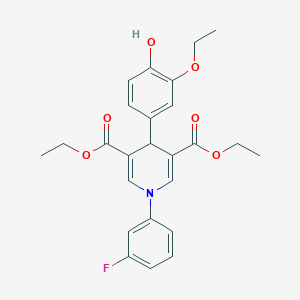
![2-(4-bromophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3499401.png)
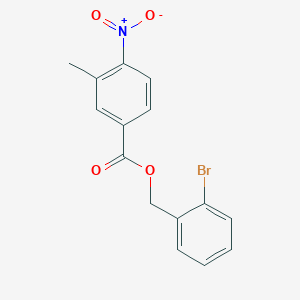
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide](/img/structure/B3499438.png)
![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B3499442.png)
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B3499448.png)
![2-({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3499449.png)